2-Chloro-N-isopropyl-5-nitropyridin-4-amine
Overview
Description
2-Chloro-N-isopropyl-5-nitropyridin-4-amine is a useful research compound. Its molecular formula is C8H10ClN3O2 and its molecular weight is 215.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Engineering : A study demonstrated designing noncentrosymmetric crystals using 2-amino-5-nitropyridine, suggesting applications in biosensors and drug delivery (Fur et al., 1996).
Organic Synthesis and Catalysis : 2-chloro-5-fluoropyridine, a related compound, is a volatile, weakly basic substance with potential in organic synthesis and catalysis (Hand & Baker, 1989).
N-Nitration of Secondary Amines : The effective production of N-nitramines from N-nitration of secondary amines with related nitropyridine compounds under mild neutral conditions indicates potential in chemical synthesis (Park et al., 2003).
Substituted Anilines Study : A study on substituted anilines with 2-chloro-5-nitropyridine suggests non-base-catalyzed reactions in solvents like dimethyl sulfoxide and dimethyl formamide, important for understanding reaction mechanisms (El-Bardan et al., 2002).
Nucleophilic Aromatic Substitution : Research on nitriles as catalysts in these reactions emphasizes the amine's role in the mechanism, relevant for various synthetic processes (Brewis et al., 1974).
Kinase Inhibitory Diseases : The compound shows inhibitory potency against kinases, indicating potential as a therapeutic agent for kinase inhibitory diseases (Wydra et al., 2021).
Cycloaddition Reactions : Studies on nitropyridyl isocyanates in cycloaddition reactions yielding amines with good yield, similar to phenyl isocyanates, are significant for synthetic chemistry (Holt & Fiksdahl, 2007).
Malonation of Nitropyridines : The successful preparation of 5-Hydroxy-2-alkylpyridines by malonation of 2-chloro-5-nitropyridine shows the compound's versatility in chemical reactions (Gruber, 1953).
Antitumor Agents : Certain substituted 2-formylpyridine thiosemicarbazones show active antitumor activity, indicating potential in medical applications (Agrawal et al., 1976).
Phosphorimetric Determination : Development of methods for determining amines with halonitro compounds like 2-Chloro-5-nitropyridine, indicating applications in analytical chemistry (Hirauchi & Fujishita, 1980).
properties
IUPAC Name |
2-chloro-5-nitro-N-propan-2-ylpyridin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c1-5(2)11-6-3-8(9)10-4-7(6)12(13)14/h3-5H,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCMQRQMJHBEQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=NC=C1[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-isopropyl-5-nitropyridin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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